2-Chloro-7-(2,4-difluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
2-Chloro-7-(2,4-difluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine class. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The presence of chloro, difluorophenyl, and trimethyl groups in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-(2,4-difluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various aromatic amines in the presence of a catalytic amount of hydrochloric acid . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-(2,4-difluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization: It can undergo intramolecular cyclization to form different heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
2-Chloro-7-(2,4-difluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential kinase inhibitor for cancer treatment.
Biological Studies: The compound is used in studies to understand its effects on cell proliferation and apoptosis.
Chemical Biology: It serves as a tool compound to explore various biological pathways and molecular targets.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-7-(2,4-difluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can interfere with cell cycle progression, leading to the inhibition of cell proliferation and induction of apoptosis . The molecular pathways involved include the disruption of kinase signaling cascades, which are crucial for cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also investigated as kinase inhibitors.
Pyrido[2,3-d]pyrimidine Derivatives: These analogs have shown therapeutic potential in various biological applications.
Triazolopyrimidine Derivatives: Known for their antiviral properties and structural similarity.
Uniqueness
2-Chloro-7-(2,4-difluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both chloro and difluorophenyl groups enhances its binding affinity and selectivity towards certain molecular targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C15H15ClF2N4 |
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Molecular Weight |
324.75 g/mol |
IUPAC Name |
2-chloro-7-(2,4-difluorophenyl)-N,5,5-trimethyl-6H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H15ClF2N4/c1-15(2)7-22(10-5-4-8(17)6-9(10)18)13-11(15)12(19-3)20-14(16)21-13/h4-6H,7H2,1-3H3,(H,19,20,21) |
InChI Key |
ZQZQBAGTHLDQND-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C2=NC(=NC(=C21)NC)Cl)C3=C(C=C(C=C3)F)F)C |
Origin of Product |
United States |
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